N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide
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Overview
Description
N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide is a chemical compound that belongs to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is characterized by the presence of a chlorophenyl group, an ethyl group, and an acetamide group attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorine atom is substituted onto the phenyl ring.
Addition of the Ethyl Group: The ethyl group is added through an alkylation reaction.
Attachment of the Acetamide Group: The final step involves the attachment of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The chlorophenyl group can undergo further substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, iodine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying the properties and reactions of benzodiazepines.
Biology: In biological research, it is used to study the effects of benzodiazepines on cellular and molecular processes.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizures.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the chlorophenyl group and the acetamide group differentiates it from other benzodiazepines, potentially leading to unique therapeutic effects and applications.
Properties
Molecular Formula |
C19H18ClN3O |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-2-ethyl-3H-1,5-benzodiazepin-4-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O/c1-3-15-18(13-8-10-14(20)11-9-13)19(21-12(2)24)23-17-7-5-4-6-16(17)22-15/h4-11,18H,3H2,1-2H3,(H,21,23,24) |
InChI Key |
TZDJLYXSOYRVOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)C |
Origin of Product |
United States |
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